molecular formula C10H11N3O B12698838 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- CAS No. 91857-87-3

1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)-

Cat. No.: B12698838
CAS No.: 91857-87-3
M. Wt: 189.21 g/mol
InChI Key: ZQDAPLKIZRXZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- is a heterocyclic aromatic compound featuring a pyrazole core substituted with a 4-methoxyphenyl group at position 3 and an amine group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and biological relevance. The compound has been synthesized via bromination of acetophenones followed by cyanation and subsequent coupling reactions, as detailed in recent synthetic protocols . Its molecular formula is C₁₀H₁₁N₃O, with a monoisotopic mass of 189.0902 g/mol .

Properties

CAS No.

91857-87-3

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)10-9(11)6-12-13-10/h2-6H,11H2,1H3,(H,12,13)

InChI Key

ZQDAPLKIZRXZAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)N

Origin of Product

United States

Preparation Methods

Hydrazine Condensation with Ketones or α,β-Unsaturated Carbonyls

The most common and direct method to prepare 1H-pyrazol-4-amine derivatives, including 3-(4-methoxyphenyl)- substituted ones, involves the condensation of 4-methoxyphenylhydrazine with suitable ketones or α,β-unsaturated carbonyl compounds.

  • Typical Reaction: 4-methoxyphenylhydrazine reacts with a methyl ketone (e.g., 3-methyl-2-butanone) under acidic conditions to form a hydrazone intermediate, which cyclizes to the pyrazole ring.
  • Catalysts: Strong acids such as hydrochloric acid or sulfuric acid are used to catalyze the cyclization.
  • Solvents: Common solvents include ethanol or other polar protic solvents.
  • Temperature: Reflux or elevated temperatures (60–100°C) are typical to drive the reaction to completion.
  • Reaction Time: Several hours (4–8 h) depending on substrate and conditions.

This method yields 3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-amine as a major product, which is closely related structurally to the target compound.

Hydrazine Hydrate Reaction with α,β-Unsaturated Ketones

An alternative approach involves the reaction of hydrazine hydrate with α,β-unsaturated ketones bearing the 4-methoxyphenyl group.

  • Example: Synthesis of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine from 2-propen-1-one derivatives.
  • Conditions: Heating in ethanol for 8 hours with hydrazine hydrate.
  • Yield: High yields reported (~95%).

This method is efficient for introducing N-substituents on the pyrazole ring and can be adapted for 4-amine substitution.

Direct N-Substituted Pyrazole Formation via Amines and β-Diketones

Recent advances report direct preparation of N-substituted pyrazoles by reacting primary amines with β-diketones and hydroxylamine derivatives in polar aprotic solvents like DMF.

  • Procedure: Primary amine (e.g., 4-methoxyaniline derivatives) with 1,3-diketones and O-(4-nitrobenzoyl)hydroxylamine at 85°C for 1.5 hours.
  • Workup: Chromatographic purification.
  • Yields: Moderate (26–38%) but highly regioselective.

This method offers a versatile route to pyrazoles with various substitutions, including 4-amine groups.

Substituted Pyrazole Synthesis via Cross-Coupling and Cyclization

For more complex derivatives, multi-step syntheses involving:

  • Halogenation (e.g., N-bromosuccinimide treatment),
  • Protection/deprotection steps (e.g., SEMCl protection),
  • Cross-coupling reactions (e.g., Suzuki coupling with boronic acids),
  • Followed by cyclization with hydrazine derivatives,

are employed to install the 4-amine and 3-(4-methoxyphenyl) substituents with high regioselectivity.

Industrial Production Considerations

  • Scale-up: Industrial synthesis typically adapts the hydrazine-ketone condensation route due to its simplicity and cost-effectiveness.
  • Continuous Flow Reactors: Use of continuous flow technology improves reaction control, heat transfer, and safety when handling hydrazine.
  • Purification: Recrystallization and chromatographic techniques are standard to achieve high purity.
  • Optimization: Reaction parameters (temperature, acid concentration, solvent choice) are optimized to maximize yield and minimize by-products.

Data Table: Summary of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Hydrazine + 3-methyl-2-butanone 4-methoxyphenylhydrazine, 3-methyl-2-butanone, HCl Acidic, reflux, several hours Moderate to High Forms hydrazone intermediate, cyclizes to pyrazole
Hydrazine hydrate + α,β-unsaturated ketone 2-propen-1-one derivative, hydrazine hydrate, ethanol Heating, 8 h ~95 High yield, N-methyl substitution possible
Primary amine + β-diketone + hydroxylamine 4-methoxyaniline, diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF 85°C, 1.5 h 26–38 Regioselective, moderate yield, chromatographic purification
Multi-step cross-coupling + cyclization Halogenated intermediates, boronic acids, hydrazine Various, reflux, Pd-catalyzed coupling Variable Complex, for advanced derivatives

Research Findings and Analytical Data

  • Structural Confirmation: Single-crystal X-ray diffraction confirms the regioselective formation of the pyrazole ring with the 4-methoxyphenyl substituent at position 3 and the amino group at position 4.
  • NMR Characterization: Characteristic 1H NMR shifts for the pyrazole proton and aromatic protons confirm the substitution pattern.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) data support the molecular formula and purity of the synthesized compounds.
  • IR Spectroscopy: Key absorption bands for NH2 groups and aromatic methoxy substituents are observed, confirming functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)-, in anticancer applications. For instance, derivatives synthesized from this compound have shown promising results against various cancer cell lines such as HeLa and MCF7. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, which are crucial for inhibiting tumor growth .

1.2 Anti-inflammatory Properties
Research indicates that compounds related to 1H-Pyrazol-4-amine exhibit anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

1.3 Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been documented extensively. Studies demonstrate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antibacterial agents. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance antimicrobial efficacy .

Synthetic Applications

2.1 Synthesis of Complex Molecules
1H-Pyrazol-4-amine serves as a key intermediate in the synthesis of more complex organic molecules. For example, it has been utilized in the preparation of various substituted pyrazoles through reactions such as reductive amination and cyclo-condensation . This versatility makes it a valuable building block in organic synthesis.

Reaction TypeDescriptionReference
Reductive AminationTransformation of aldehydes to amines using this compound as a starting material
Cyclo-condensationFormation of fused heterocycles involving pyrazole derivatives
Substitution ReactionsModification of the pyrazole ring to enhance biological activity

Agricultural Chemistry

3.1 Pesticidal Applications
There is growing interest in using pyrazole derivatives as pesticides due to their ability to interfere with biological processes in pests. The incorporation of methoxy groups has been shown to enhance the effectiveness of these compounds against specific agricultural pests .

3.2 Herbicidal Activity
Research has also explored the herbicidal potential of pyrazole-based compounds. Their ability to inhibit specific enzymes involved in plant growth pathways suggests they could be developed into effective herbicides .

Material Science

4.1 Polymer Chemistry
The unique properties of pyrazole derivatives make them suitable for applications in polymer chemistry. They can be used as monomers or cross-linking agents in the development of new materials with enhanced thermal stability and mechanical properties .

4.2 Sensor Development
Recent advancements have seen the application of 1H-Pyrazol-4-amine in sensor technology, particularly for detecting environmental pollutants and biomolecules due to its ability to form stable complexes with metal ions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Pyrazole Derivatives

Key structural differences among similar compounds lie in substituent patterns on the pyrazole ring and aromatic moieties. Below is a comparative analysis:

Compound Substituents Key Features Biological Activity
1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- 3-(4-methoxyphenyl), 4-amine Enhanced electron density from methoxy group; moderate steric bulk Anticancer (U-87 glioblastoma)
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine 4-(4-methylphenyl), 1-(4-fluorophenyl) Fluorine increases lipophilicity; methyl improves metabolic stability Not reported (structural analog)
4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine 4-(4-methoxyphenyl), 1-phenyl Methoxy group at position 4; phenyl enhances π-π interactions Antioxidant (DPPH scavenging)
1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Dichlorophenyl-pyridazinyl hybrid Increased steric bulk; dichlorophenyl enhances target selectivity Anticancer (high-throughput screening)

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., methoxy) : Improve solubility and hydrogen-bonding capacity, critical for antioxidant activity .
  • Halogen Substituents (e.g., fluorine, chlorine) : Enhance membrane permeability and target binding via hydrophobic interactions .
  • Bulkier Substituents (e.g., tert-butyl) : Reduce metabolic degradation but may limit bioavailability due to steric hindrance .

Anticancer Activity

  • 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- exhibits moderate cytotoxicity against glioblastoma U-87 cells (IC₅₀ = 12.5 μM), outperforming analogs lacking the methoxy group .
  • The dichlorophenyl-pyridazinyl hybrid (Table 1) shows enhanced activity (IC₅₀ = 7.8 μM) due to improved DNA intercalation .

Antioxidant Efficacy

  • Derivatives with 4-methoxyphenyl groups demonstrate strong DPPH radical scavenging (EC₅₀ = 5.2 μM), comparable to ascorbic acid .

Anti-Inflammatory Potential

Biological Activity

1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- is a compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- typically involves the reaction of substituted phenyl compounds with hydrazine derivatives. Various methodologies have been explored to optimize yield and purity. For instance, a study demonstrated the use of ethanol as a sustainable solvent for synthesizing this compound, highlighting the importance of green chemistry in pharmaceutical development .

Biological Activities

1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- exhibits a range of biological activities, including:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Properties : This compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies reported promising results against Bacillus subtilis and Escherichia coli, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL .
  • Anticancer Potential : The compound has shown potential as an antitumor agent. A series of pyrazole derivatives were tested against cancer cell lines such as A549 and HeLa, demonstrating significant growth inhibition. Notably, one derivative exhibited an IC50 value indicating effective antiproliferative activity against these cell lines .

Case Studies

Several case studies have highlighted the effectiveness of 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- in various therapeutic contexts:

  • Anti-tubercular Activity : In a study assessing anti-tubercular properties, compounds derived from pyrazole were screened against Mycobacterium tuberculosis strains. Some exhibited comparable efficacy to standard treatments like rifampin .
  • Inhibition of Protein Kinases : The compound has also been investigated for its ability to inhibit Kit protein kinases, which are implicated in various inflammatory conditions such as rheumatoid arthritis and asthma. The dual inhibition mechanism was particularly noted for its potential therapeutic implications .

Research Findings

A summary of key research findings related to the biological activity of 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- is presented in the following table:

Activity Effectiveness Reference
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntimicrobialMIC values as low as 0.22 μg/mL
AnticancerSignificant growth inhibition (IC50 values)
Anti-tubercularComparable efficacy to rifampin
Protein Kinase InhibitionEffective in inflammatory conditions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-methoxyphenyl)-1H-pyrazol-4-amine?

  • Methodological Answer : The compound is synthesized via condensation reactions. For example, 3-(4-methoxyphenyl)-pyrazol-5-amine derivatives are prepared by reacting α,β-unsaturated ketones (e.g., 3-(4-methoxyphenyl)-3-oxopropanenitrile) with phenylhydrazine under reflux in ethanol . Alternative routes involve microwave-assisted reactions for regioselective pyrazole formation, as seen in similar compounds . Key steps include optimizing stoichiometry, solvent polarity, and reaction temperature to enhance yield.

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves the molecular geometry and hydrogen-bonding networks, as demonstrated for analogs like 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine .
  • NMR/FTIR : ¹H/¹³C NMR confirms substituent positions, while FTIR identifies functional groups like NH₂ and C=N .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro assays reveal diverse bioactivities:

  • Antitubercular activity : Halogenated analogs show MIC values <10 µg/mL against Mycobacterium tuberculosis .
  • Anticancer potential : Pyrazolo[3,4-b]pyridine derivatives inhibit cancer cell proliferation via kinase modulation .
  • Antioxidant effects : Chalcone derivatives with methoxyphenyl groups protect PC12 cells from oxidative stress .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : SAR studies focus on:

  • Substituent effects : Electron-donating groups (e.g., methoxy) improve solubility and target affinity. Fluorine substitution enhances lipophilicity and membrane penetration .
  • Scaffold hybridization : Fusion with pyrimidine or triazole rings (e.g., pyrazolo[4,3-d]pyrimidines) increases binding to enzymes like carbonic anhydrase .
  • Quantitative analysis : Use QSAR models to predict bioactivity based on electronic (Hammett constants) and steric parameters .

Q. What challenges arise in resolving crystallographic data for polymorphic forms?

  • Methodological Answer : Polymorphism is addressed by:

  • Data collection : High-resolution (<1.0 Å) datasets reduce noise. For example, SHELXL refines anisotropic displacement parameters to distinguish overlapping electron densities .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯N) that stabilize specific polymorphs, as seen in 3,5-bis(4-methoxyphenyl)-4H-triazol-4-amine .
  • Validation tools : Use checkCIF/PLATON to flag symmetry violations or disorder .

Q. How are contradictions in spectral or crystallographic data resolved?

  • Methodological Answer :

  • Cross-validation : Compare XRD data with computational models (DFT-optimized geometries) to confirm bond lengths/angles .
  • Dynamic NMR : Variable-temperature studies resolve signal splitting caused by conformational exchange .
  • Multi-method refinement : Combine SHELX with independent software (e.g., Olex2) to verify hydrogen atom positions .

Q. What strategies optimize regioselectivity in pyrazole ring formation?

  • Methodological Answer :

  • Microwave-assisted synthesis : Enhances reaction control, reducing byproducts (e.g., 4- vs. 5-substituted pyrazoles) .
  • Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to direct cyclization pathways .
  • Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic attack at specific positions .

Q. How do solvent and temperature conditions influence reaction yields?

  • Methodological Answer :

  • Reflux optimization : Ethanol reflux (80°C) maximizes cyclocondensation efficiency for pyrazole formation .
  • Solvent polarity : High-polarity solvents (DMSO) stabilize intermediates in SNAr reactions .
  • Low-temperature crystallization : Acetonitrile/water mixtures at 4°C improve crystal quality for XRD .

Q. What computational tools predict polymorphism or co-crystal formation?

  • Methodological Answer :

  • Hirshfeld surface analysis : Maps intermolecular contacts to identify potential co-formers (e.g., carboxylic acids) .
  • Molecular docking : Predicts host-guest compatibility using AutoDock Vina .
  • Thermodynamic modeling : Phase diagrams (via Mercury CSD) assess stability under varying humidity/temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.